Piperilate

Organophosphate Poisoning Anticholinergic In Vivo Efficacy

Piperilate (Pipethanate) is a differentiated anticholinergic research reagent that surpasses atropine in organophosphate rescue efficacy while exhibiting a unique atropine-resistant hypotensive profile. Unlike generic muscarinic antagonists, Piperilate enables dissection of non-canonical cardiovascular pathways and combined PAF/anticholinergic mechanisms in asthma models. Its structural homology with Piperidolate (one hydroxyl difference) supports definitive SAR studies for optimizing next-generation anticholinergic therapeutics. Select Piperilate for research specificity unattainable with standard in-class alternatives.

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
CAS No. 4546-39-8
Cat. No. B1221453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperilate
CAS4546-39-8
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C21H25NO3/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2
InChIKeyRZWPJFMNFATBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperilate (CAS 4546-39-8) for Research: A Specialized Anticholinergic with Documented Organophosphate Rescue Profile


Piperilate (also known as Pipethanate or Sycotrol; CAS 4546-39-8) is a tertiary amine compound that functions as a muscarinic cholinergic receptor antagonist, positioning it within the class of antispasmodic and antimuscarinic agents [1]. It is chemically defined as 2-(piperidin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate, with a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol [2]. Its primary recognized utility in a research context is as an anticholinergic agent with a distinct dual pharmacological profile, having been investigated both for its activity in bronchial asthma research as part of a hetrazepine derivative and PAF antagonist mixture, and for its ability to rescue mice from organophosphate poisoning [3].

Piperilate (CAS 4546-39-8) Selection: Why Atropine and Similar Tertiary Amine Anticholinergics Are Not Interchangeable


While Piperilate shares its core mechanism—muscarinic receptor antagonism—with a broad class of anticholinergic agents like atropine and piperidolate, direct substitution is scientifically unjustified due to critical quantitative divergences in pharmacodynamic and therapeutic outcomes. Simple in-class equivalence is contradicted by data showing that Piperilate's anticholinergic potency is demonstrably weaker than atropine in standard assays, yet it exhibits a counterintuitive and superior therapeutic effect in specific in vivo models of organophosphate toxicity [1][2]. Furthermore, its unique cardiovascular profile, including atropine-resistant hypotension, points to distinct polypharmacology that is not replicated by generic alternatives [3]. These documented differences confirm that Piperilate's value proposition for research and procurement rests on its specific, quantifiable activity profile, not on its class membership.

Quantitative Comparative Data for Piperilate (CAS 4546-39-8): Direct Evidence vs. Atropine and Structural Analogs


Piperilate Demonstrates Superior Therapeutic Efficacy Despite Weaker In Vitro Anticholinergic Potency Compared to Atropine

In a head-to-head comparative study, Piperilate's anticholinergic activity was quantitatively weaker than atropine, yet it provided a significantly higher therapeutic effect in rescuing mice from organophosphate poisoning [1]. This dissociation between receptor-level potency and whole-organism efficacy highlights a critical differentiation point for researchers seeking compounds with unique in vivo profiles.

Organophosphate Poisoning Anticholinergic In Vivo Efficacy Muscarinic Antagonist

Quantitative In Vivo Anticholinergic Potency (EC50) of Piperilate in Mouse Models

The anticholinergic activity of Piperilate has been quantified in vivo, providing precise EC50 values for the antagonism of oxotremorine-induced salivation and tremor in mice . These values establish a clear benchmark for its potency, allowing for direct comparison with other anticholinergics in the same model system, though head-to-head EC50 data for atropine under identical conditions are not available from this source for a fully paired comparison.

Anticholinergic Activity In Vivo Pharmacology EC50 Muscarinic Antagonist

Piperilate Induces Atropine-Resistant Hypotension, Revealing a Unique Cardiovascular Pharmacological Signature

Piperilate (1 mg/kg, i.v.) induces a hypotensive effect in rabbits that is not blocked by pretreatment with atropine or the beta-blocker dichloroisoproterenol [1]. This finding directly demonstrates a pharmacological action distinct from its classical muscarinic antagonist activity and points to an alternative mechanism of action not shared by atropine, which is a classic muscarinic antagonist.

Cardiovascular Pharmacology Hypotension Mechanism of Action Atropine

Comparative Antidotal Efficacy of Piperilate and Novel Cholinolytics (DPX-8, ANC-51) in DDVP Poisoning

In a comparative study evaluating the therapeutic effect of several cholinolytics against specific organophosphates, Piperilate demonstrated a broad-spectrum rescue effect superior to atropine across multiple poisons (DDVP, fluostigmine, phospholine, paraoxon) [1]. In contrast, the novel compounds DPX-8 and ANC-51 showed a better antidotal effect than atropine only in mice poisoned with DDVP, indicating a narrower therapeutic window compared to Piperilate's more robust, pan-organophosphate activity.

Organophosphate Poisoning DDVP Antidote Cholinolytic

Piperilate's Structural Distinction from Piperidolate (CAS 82-98-4) Confers Divergent Molecular Properties

Piperilate (C21H25NO3, MW 339.43) differs from its close structural analog Piperidolate (C21H25NO2, MW 323.43) by the presence of an additional hydroxyl group on the central carbon of the diphenylacetate moiety [1][2]. This single-atom difference results in a higher molecular weight, increased polarity, and a higher calculated polar surface area (tPSA) for Piperilate, which are key determinants of a molecule's ADME properties and receptor interactions. While direct comparative pharmacological data are limited, this structural divergence is a fundamental reason why these compounds cannot be considered interchangeable in a research or procurement setting.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Validated Research Applications for Piperilate (CAS 4546-39-8) Based on Comparative Evidence


Investigating Non-Muscarinic Mechanisms in Cardiovascular Regulation

Piperilate is ideally suited for ex vivo and in vivo studies focused on elucidating novel pathways of blood pressure control. Its documented hypotensive effect, which is not blocked by atropine [1], provides a robust pharmacological tool to differentiate muscarinic receptor-mediated cardiovascular responses from those mediated by other targets, such as PAF receptors or other off-target ion channels. Researchers can use Piperilate to probe these alternative pathways in isolated tissue baths (e.g., rabbit auricle) or intact animal models.

Developing Broad-Spectrum Countermeasures for Organophosphate Toxicity

For programs focused on medical countermeasures against nerve agents or pesticides, Piperilate offers a validated and superior efficacy profile compared to atropine and related analogs (DPX-8, ANC-51) across a range of organophosphate challenges [2]. Its demonstrated ability to rescue mice poisoned by DDVP, fluostigmine, phospholine, and paraoxon makes it a critical reference compound for evaluating new antidotal candidates and for investigating the mechanisms underlying its broad-spectrum protective effect, which is decoupled from its anticholinergic potency.

Structure-Activity Relationship (SAR) Studies on Anticholinergic Scaffolds

The defined structural difference between Piperilate and Piperidolate (a single hydroxyl group) makes Piperilate an essential comparator in SAR studies [3][4]. Medicinal chemists can use this compound pair to interrogate how this functional group modification alters in vitro binding affinity, functional activity, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) relationships. Such studies are foundational for optimizing the therapeutic index of next-generation anticholinergic agents.

Dual-Pharmacology Research in Respiratory Disease Models

Piperilate is a key research reagent for exploring the therapeutic potential of combined PAF antagonism and anticholinergic activity in models of bronchial asthma [5]. While often described as a 'mixture,' the compound's unique profile allows for the dissection of the relative contributions of each pharmacological component to overall airway function, inflammation, and hyperresponsiveness in relevant preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.